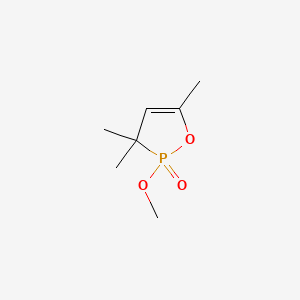

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide

Description

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is a five-membered heterocyclic compound containing a phosphorus atom within an oxaphosphole ring. The molecule features a methoxy group at the 2-position and three methyl substituents at the 3,3,5-positions, contributing to steric hindrance and electronic modulation.

Properties

CAS No. |

4335-89-1 |

|---|---|

Molecular Formula |

C7H13O3P |

Molecular Weight |

176.15 g/mol |

IUPAC Name |

2-methoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |

InChI |

InChI=1S/C7H13O3P/c1-6-5-7(2,3)11(8,9-4)10-6/h5H,1-4H3 |

InChI Key |

KCKJPIBIGFUZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(P(=O)(O1)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Transesterification (P–O Bond Formation)

Intramolecular transesterification is a common and efficient method to synthesize oxaphosphole 2-oxides. This involves the cyclization of hydroxy-substituted phosphonates or phosphinates under acidic or catalytic conditions to form the five-membered oxaphosphole ring.

For example, dialkyl 2-bromo-1-methylethylphosphonates react with trimethylsilyl but-3-ynyl ether under ultrasonic irradiation in tetrahydrofuran (THF) at 45–50 °C, followed by acid treatment, to yield hydroxyphosphonates. Subsequent intramolecular transesterification produces 2-methoxy-substituted oxaphosphole 2-oxides in yields up to 78% for dimethyl phosphonates.

The reaction conditions typically involve mild heating and sometimes ultrasonic irradiation to promote cyclization efficiently.

Alkylation and Ring-Closing Metathesis (RCM) (C–C Bond Formation)

Ring-closing metathesis (RCM) is a powerful synthetic strategy to form cyclic phosphorus heterocycles including oxaphospholes.

Alkylation of phosphonate precursors with allyl or bromoalkenyl reagents generates diallyl or bis(allyloxy)phosphoryl intermediates.

These intermediates undergo RCM catalyzed by Grubbs first-generation catalyst in dichloromethane (DCM) at reflux to form cyclic oxaphosphole 2-oxides in high yields (70–94%).

This method allows the construction of medium to large ring systems and can be tailored to introduce various substituents at the phosphorus or carbon atoms.

Palladium-Catalyzed Intramolecular Arylation (P–C Bond Formation)

Palladium-catalyzed intramolecular arylation is utilized for the synthesis of oxaphosphole derivatives via the formation of P–C bonds.

For example, 3-(2-bromophenyl)propyl alkylphosphinates undergo Pd-catalyzed cyclization in dry toluene with triethylamine at 100 °C to afford 3,4,5-trihydrobenzo[c]oxaphosphepine 1-oxides in moderate yields (39–45%).

This approach is valuable for constructing fused ring systems with aromatic substituents adjacent to the phosphorus heterocycle.

Conversion from Chloro-Oxaphospholene Precursors

The methoxy-substituted oxaphospholene can be prepared by nucleophilic substitution of the corresponding chloro-oxaphospholene with methanol or other alkoxy nucleophiles.

This method relies on the availability of the chloro-oxaphospholene intermediate, which upon reaction with methanol yields the 2-methoxy-oxaphosphole 2-oxide.

The substitution proceeds under mild conditions and offers a straightforward route to methoxy-substituted derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular transesterification | Dialkyl 2-bromo-1-methylethylphosphonates, TMS-alkyne, ultrasonic irradiation, acid treatment | 64–78 | Mild conditions, good yields, selective formation of 2-methoxy derivatives | Requires specific phosphonate precursors |

| Alkylation + Ring-Closing Metathesis (RCM) | Allyl bromides, Grubbs 1st gen catalyst, DCM reflux | 70–94 | High efficiency, versatile ring sizes, scalable | Requires expensive catalysts, sensitive to functional groups |

| Palladium-catalyzed intramolecular arylation | Pd catalyst, triethylamine, dry toluene, 100 °C | 39–45 | Enables fused aromatic ring systems | Moderate yields, requires Pd catalyst |

| Nucleophilic substitution of chloro-oxaphospholene | Chloro-oxaphospholene, methanol | Not specified | Direct substitution, straightforward | Requires chloro precursor, limited scope |

Mechanistic Insights and Research Findings

The phosphorus center in oxaphosphole 2-oxides adopts a trigonal bipyramidal geometry, with the methoxy group typically occupying an apical position, which stabilizes the ring structure.

The intramolecular transesterification proceeds via nucleophilic attack of the hydroxyl group on the phosphorus, forming a pentacoordinated intermediate that collapses to the cyclic oxaphosphole 2-oxide.

RCM reactions form the cyclic structure by closing the carbon chain tethered to phosphorus, often facilitated by ruthenium catalysts that tolerate various functional groups.

Palladium-catalyzed arylation involves oxidative addition of the aryl bromide to Pd(0), intramolecular coordination to phosphorus, and reductive elimination to form the P–C bond, yielding the heterocyclic ring.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxaphosphole ring to other phosphorus-containing structures.

Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through the oxaphosphole ring. The phosphorus atom can form bonds with various substrates, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide

- Key Differences : The chloro-substituted analog replaces the methoxy group with a chlorine atom at the 2-position.

- Reactivity : The chlorine atom acts as a superior leaving group compared to methoxy, enabling efficient nucleophilic substitution with Grignard reagents to yield dialkyl(diaryl)phosphine oxides .

- Synthetic Utility : This compound serves as a versatile precursor in phosphorus chemistry, whereas the methoxy variant may require harsher conditions or alternative strategies for functionalization.

2-Methoxy-3,5-dimethylene-1,2-oxaphosphepane 2-oxide

- Key Differences : This seven-membered oxaphosphepane lacks methyl substituents but incorporates dimethylene groups at the 3,5-positions.

- Synthetic Pathways : Synthesized via intramolecular transesterification of dimethyl phosphonate, yielding a single product (78% yield). In contrast, diethyl phosphonate generates a mixture of seven- and eight-membered rings, highlighting the steric and electronic influence of alkoxy groups on cyclization .

Ring Size and Stability

- Five-Membered vs. Seven-Membered Rings : The target compound’s five-membered ring benefits from reduced ring strain compared to larger oxaphosphepanes. However, larger rings (e.g., 1,2-oxaphosphepane) exhibit distinct conformational flexibility, influencing their reactivity in annulation or transesterification reactions .

Data Table: Comparative Properties of Selected Oxaphosphole Derivatives

Key Research Findings

- Synthetic Pathways : Methoxy-substituted oxaphospholes are synthesized via transesterification or cyclization, with yields influenced by alkoxy group steric effects .

- Functionalization Potential: Chloro-substituted analogs demonstrate broader utility in nucleophilic substitutions, whereas methoxy derivatives may require tailored strategies for further modification .

- Steric and Electronic Modulation : Methyl and alkoxy substituents critically impact reaction pathways, product distribution, and stability across oxaphosphole derivatives .

Biological Activity

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C₉H₁₃O₃P

- Molecular Weight: 186.18 g/mol

- CAS Registry Number: 1368893-37-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antioxidant.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 5.3 | Inhibition of cell cycle progression |

| HEK293 (Kidney) | 4.8 | Modulation of oxidative stress pathways |

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, it has been shown to activate caspases and increase the expression of pro-apoptotic factors.

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated notable antioxidant activity. This activity was assessed using various assays:

| Assay Type | Result | Standard Comparison |

|---|---|---|

| DPPH Scavenging | IC₅₀ = 12 µM | BHT (Butylated Hydroxytoluene) |

| FRAP (Ferric Reducing Ability) | Strong reducing power observed | Higher than BHT |

The antioxidant capacity is crucial for protecting cells from oxidative damage, which is often implicated in cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on MCF-7 Cells:

- Researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

-

HCT116 Cells and Oxidative Stress:

- A study investigated the effects of this compound on HCT116 cells subjected to oxidative stress. Results indicated that it significantly reduced the formation of reactive oxygen species (ROS) and enhanced cell survival compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.